An In-depth Technical Guide to the Chemical Properties of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane
An In-depth Technical Guide to the Chemical Properties of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a detailed understanding of this compound. This document synthesizes available data with expert insights into synthetic methodologies and analytical interpretation.
Introduction and Overview
(2-Bromophenyl)(2,4-dimethylphenyl)sulfane, a diaryl sulfide, is a molecule of significant interest in medicinal chemistry, primarily recognized as a key intermediate and impurity in the synthesis of the antidepressant Vortioxetine.[1][2] Its structure, featuring a substituted aromatic core, makes it a valuable building block in the construction of more complex pharmaceutical agents. Understanding its chemical behavior, synthesis, and purification is therefore critical for process optimization and quality control in drug manufacturing.
This guide will delve into the known physicochemical properties of the compound, provide a detailed, field-proven protocol for its synthesis via modern cross-coupling techniques, and discuss its analytical characterization.
Chemical and Physical Properties
While extensive experimental data for this specific compound is not widely published, we can compile its fundamental identifiers and infer some properties based on its structure and data from chemical suppliers.
Nomenclature and Identifiers
-
Systematic Name: 1-[(2-Bromophenyl)thio]-2,4-dimethylbenzene[2]
-
Common Name: (2-Bromophenyl)(2,4-dimethylphenyl)sulfane
Physicochemical Data
The following table summarizes the available and computed physicochemical data for (2-Bromophenyl)(2,4-dimethylphenyl)sulfane. It is important to note that properties like melting and boiling points are not consistently reported in public literature and should be determined empirically.
| Property | Value / Information | Source(s) |
| Purity (Commercial) | Typically ≥95% - 97% | [1][3][4][5] |
| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |
| Boiling Point | Not reported | [6] |
| Melting Point | Not reported | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, Toluene) and insoluble in water. | Inferred |
| Storage Conditions | Sealed in a dry environment at 2-8°C. | [4][6] |
| Topological Polar Surface Area (TPSA) | 0 Ų (Computed) | [1] |
| LogP (Octanol-Water Partition Coefficient) | 5.22 (Computed) | [1] |
Synthesis of (2-Bromophenyl)(2,4-dimethylphenyl)sulfane: A Modern Approach
The formation of the C-S bond in diaryl sulfides is most effectively achieved through transition metal-catalyzed cross-coupling reactions. While the classical Ullmann condensation (a copper-catalyzed reaction) is a traditional method for forming such bonds, it often requires harsh reaction conditions.[7][8] Furthermore, for certain substrates, these reactions can be low-yielding. A patent related to the synthesis of Vortioxetine intermediates notes that the copper-catalyzed coupling is not efficient for producing this specific diaryl sulfide.[9]
Therefore, a more robust and reliable method is the Palladium-catalyzed C-S cross-coupling reaction, often referred to as a Buchwald-Hartwig amination-type reaction adapted for thiols. This approach offers higher yields, milder conditions, and greater functional group tolerance.[2]
Proposed Synthetic Route: Palladium-Catalyzed C-S Coupling
The recommended synthetic pathway involves the reaction of 2,4-dimethylbenzenethiol with a suitable aryl halide, such as 1,2-dibromobenzene or 2-bromoiodobenzene, in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: Fig 1. Proposed synthetic workflow.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for palladium-catalyzed C-S coupling reactions.
Materials:
-
1,2-Dibromobenzene
-
2,4-Dimethylbenzenethiol
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add Palladium(II) Acetate (0.02 eq) and Xantphos (0.04 eq). Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the finely ground Potassium Carbonate (2.0 eq). Then, add 1,2-Dibromobenzene (1.0 eq) and Anhydrous Toluene.
-
Initiation of Reaction: Stir the mixture at room temperature for 10 minutes. Then, add 2,4-Dimethylbenzenethiol (1.1 eq) via syringe.
-
Heating: Heat the reaction mixture to 110°C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (2-Bromophenyl)(2,4-dimethylphenyl)sulfane.
Mechanistic Insights: The Catalytic Cycle
The reaction proceeds via a catalytic cycle involving the palladium center.
Caption: Fig 2. Generalized catalytic cycle.
The cycle is initiated by the oxidative addition of the aryl bromide to the active Pd(0) complex. This is followed by the coordination and deprotonation of the thiol by the base, leading to a palladium-thiolate complex. The final and crucial step is the reductive elimination, which forms the desired C-S bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical as it facilitates the reductive elimination step and prevents catalyst decomposition.
Analytical Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized (2-Bromophenyl)(2,4-dimethylphenyl)sulfane. While specific spectral data is not publicly available, the following techniques would be employed, with expected characteristic features.
Spectroscopic Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | A complex aromatic region (approx. 6.8-7.6 ppm) showing signals for the protons on both aromatic rings. Two singlets in the aliphatic region (approx. 2.2-2.5 ppm) corresponding to the two methyl groups. |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 120-145 ppm) for the 12 aromatic carbons. A signal for the carbon bearing the bromine atom would be in this region. Two signals in the aliphatic region (approx. 20-22 ppm) for the two methyl carbons. |
| FT-IR | C-H stretching (aromatic and aliphatic) around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹. C=C stretching (aromatic) in the 1450-1600 cm⁻¹ region. C-S stretching vibrations may be observed in the fingerprint region. |
| Mass Spec. | The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of Br, CH₃, and cleavage of the C-S bond. |
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Hazards: May cause skin and eye irritation. Avoid inhalation of any vapors or dust.[10][11]
Conclusion
(2-Bromophenyl)(2,4-dimethylphenyl)sulfane is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. While detailed public data on its properties is limited, a robust synthesis can be achieved using modern palladium-catalyzed cross-coupling methods, which offer significant advantages over traditional techniques. This guide provides a comprehensive framework for its synthesis, characterization, and handling, empowering researchers to utilize this compound effectively in their work.
References
-
ChemUniverse. (2-BROMOPHENYL)(2,4-DIMETHYLPHENYL)SULFANE [Q07312]. [Link]
-
Pharmaffiliates. CAS No : 960203-41-2 | Product Name : (2-Bromophenyl)(2,4-dimethylphenyl)sulfane. [Link]
-
MDPI. Transition Metal Catalyzed Synthesis of Aryl Sulfides. [Link]
- Google Patents. EP2930171A1 - Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)
-
Wikipedia. Ullmann condensation. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ResearchGate. An Ulmann‐type reaction in diaryl sulfide synthesis. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 960203-41-2 Cas No. | (2-Bromophenyl)(2,4-dimethylphenyl)sulfane | Apollo [store.apolloscientific.co.uk]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
